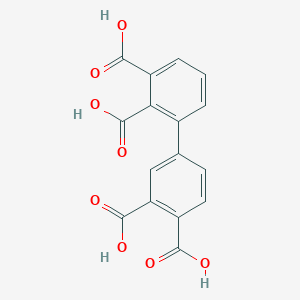
Penidilamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penidilamine is a natural product found in Penicillium with data available.
Aplicaciones Científicas De Investigación
Heavy Metal Chelation
- Penicillamine is a well-known chelator for heavy metals. This property has been utilized in treating conditions like Wilson's disease and cystinuria. It has been found to form complexes in vitro with several toxic metals, including lead, cadmium, mercury, and gold, and is used in the treatment of these heavy metal poisonings (Wh, 1981).
Use in Rheumatoid Arthritis
- The drug has shown efficacy in the treatment of rheumatoid arthritis, influencing immune complexes associated with the disease (Jaffe, 1975). It modifies the disease process and its immunologic manifestations, albeit with a delayed clinical and laboratory response.
Antiangiogenesis in Glioblastoma Multiforme
- A study investigated penicillamine as an antiangiogenesis agent in glioblastoma multiforme, exploiting its ability to create copper deficiency. However, the strategy did not significantly improve survival despite effectively reducing serum copper (Brem et al., 2005).
Dermatological Applications
- In dermatology, penicillamine has been used in treating systemic sclerosis, but its use is limited due to various cutaneous adverse effects (Ishak & Abbas, 2013).
Chirality Analysis
- Research has also focused on distinguishing the chirality of penicillamine, as only D-Penicillamine is therapeutically useful for cystinuria and rheumatoid arthritis, while L-Penicillamine is toxic. Methods have been developed for rigorous analysis and distinction of these enantiomers (Yang et al., 2021).
Experimental Uses
- Penicillamine has been experimented in the treatment of hereditary muscular dystrophy in chickens, providing insights into its effects on muscle structure and pathology (Milhorat & Milhorat, 1979).
Propiedades
Nombre del producto |
Penidilamine |
|---|---|
Fórmula molecular |
C10H11NO4 |
Peso molecular |
209.2 g/mol |
Nombre IUPAC |
2-methyl-4-[(2-methyl-5-oxo-2H-furan-4-yl)amino]-2H-furan-5-one |
InChI |
InChI=1S/C10H11NO4/c1-5-3-7(9(12)14-5)11-8-4-6(2)15-10(8)13/h3-6,11H,1-2H3 |
Clave InChI |
DHPUFOAMIZUXKW-UHFFFAOYSA-N |
SMILES canónico |
CC1C=C(C(=O)O1)NC2=CC(OC2=O)C |
Sinónimos |
di-3-(5-methyl-2,5-dihydro-2-oxofuryl) amine penidilamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




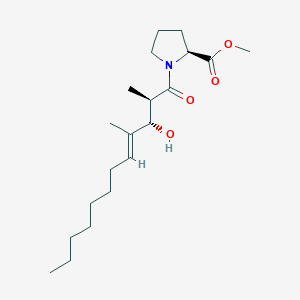
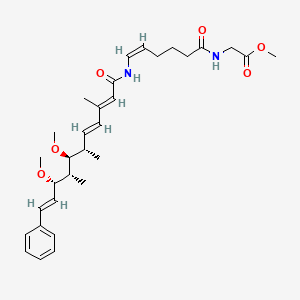
![5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]furan-3-carboxamide](/img/structure/B1250941.png)

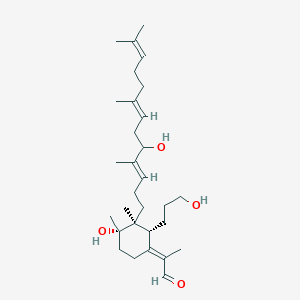
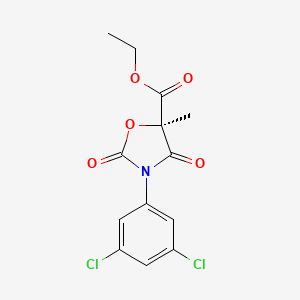
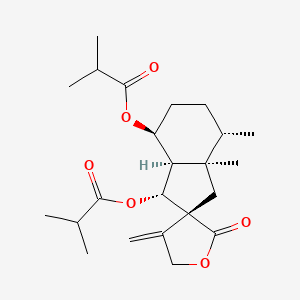
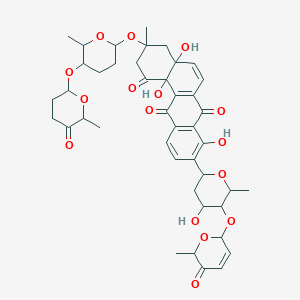
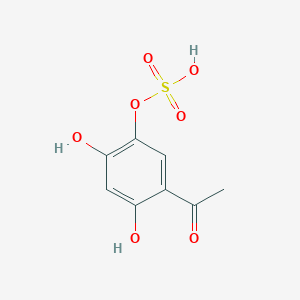
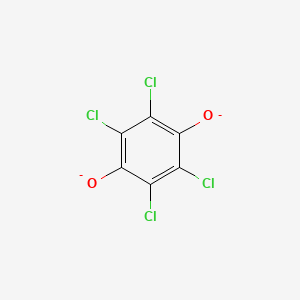
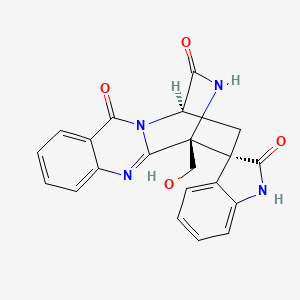
![(2E,4E,6E,8E,10Z)-10-[(3aS,5aR,7S,9aR,9bS)-7-acetyloxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid](/img/structure/B1250954.png)
